Cas no 52809-07-1 (Quisqualic acid)

Quisqualic acid structure
Nome del prodotto:Quisqualic acid
Numero CAS:52809-07-1
MF:C5H7N3O5
MW:189.126180887222
MDL:MFCD00069337
CID:369578
PubChem ID:24278004
Quisqualic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,4-Oxadiazolidine-2-propanoicacid, a-amino-3,5-dioxo-, (aS)-
- (+)-Quisqualic Acid
- ()-Quisqualic Acid
- L-QUISQUALIC ACID
- Quisqualic Acid
- L-Quisqualic acid,(L)-(+)-α-Amino-3,5-dioxo-1,2,4-oxadiazolidine-2-propanoicacid
- Quisqualate
- (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid
- 3-(3,5-Dioxo-1,2,4-oxadiazolidin-2-yl)-L-alanine
- 8OC22C1B99
- 2jbk
- (S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid
- (S)-2-AMINO-3-(3,5-DIOXO-[1,2,4]OXADIAZOLIDIN-2-YL)-PROPIONIC ACID
- 2or4
- [3H]quisqualate
- QUS
- C5H7N3O5
- Quisqualinic acid
- Quisqualate, L
- L-quisqualic-acid
- ()-Quisqu
- CHEBI:8734
- Tox21_501039
- PDSP1_000814
- NCGC00261724-01
- ISOPROPYL3-ACETYLPYRIDINE-2-CARBOXYLATE
- (L)-(+)-?-Amino-3,5-dioxo-1,2,4-oxadiazolidine-2-propanoic acid
- UNII-8OC22C1B99
- NCGC00024489-02
- GTPL1370
- C08296
- NCGC00024489-05
- NCGC00024489-07
- SCHEMBL13319908
- 1,2,4-Oxadiazolidine-2-propanoic acid, alpha-amino-3,5-dioxo-, (S)-
- AKOS024456826
- CHEMBL168279
- SR-01000597681-1
- DTXSID20896927
- 52809-07-1
- MLS001074741
- QUISQUALIC ACID [MI]
- EN300-6498825
- MFCD00069337
- 52809-07-1 (L-isomer)
- MS-23020
- LP01039
- (l)-(+)-alpha-amino-3,5-dioxo-1,2,4-oxadiazolidine-2-propanoic acid
- DB02999
- Z1255415656
- HMS3411A13
- 1p1o
- HY-12597
- GTPL1372
- E72650
- SR-01000597681
- HMS2233G05
- ASNFTDCKZKHJSW-REOHCLBHSA-N
- SMR000471890
- L-Alanine, 3-(3-hydroxy-5-oxo-1,2,4-oxadiazol-2(5H)-yl)-
- .BETA.-(3,5-DIOXO-1,2,4-OXODIAZOLIDIN-2-YL)-L-ALANINE
- AC1ODZB5
- 1mm7
- NCGC00024489-04
- (S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoicacid
- Q756551
- NCGC00024489-03
- QUISQUALICACID
- SCHEMBL136819
- CHEMBL279956
- NCGC00024489-01
- beta-(3,5-Dioxo-1,2,4-oxadiazolidin-2-yl)-L-alanine
- PDSP2_000801
- (2S)-2-azaniumyl-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoate
- BDBM50164445
- BCP13297
- Tocris-0188
- 2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid
- CS-0012063
- Lopac0_001039
- BDBM17660
- HMS3675A13
- Quisqualic acid, powder
- 2-amino-3-(3,5-dioxo[1,2,4]oxadiazolidin-2-yl)propionic acid
- HB0387
- 2-Amino-3-(3,5-dioxo-[1,2,4]oxadiazolidin-2-yl)-propionic acid(Quisqualic acid)
- 1mm6
- NS00068417
- D-Quisqualic acid
- DA-67081
- BRD-K92404805-001-07-0
- Quisqualic acid
-
- MDL: MFCD00069337
- Inchi: 1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1
- Chiave InChI: ASNFTDCKZKHJSW-REOHCLBHSA-N
- Sorrisi: O1C(N([H])C(N1C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H])=O)=O
Proprietà calcolate
- Massa esatta: 189.03900
- Massa monoisotopica: 189.039
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 265
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 122
- Conta Tautomer: 3
- Carica superficiale: 0
- XLogP3: -3.9
- Peso molecolare: 189.13
Proprietà sperimentali
- Colore/forma: cristallizzazione
- Densità: 1.6649 (rough estimate)
- Punto di fusione: 185-187°C dec.
- Punto di ebollizione: 324.36°C (rough estimate)
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.6190 (estimate)
- Solubilità: NH4OH 1 M: 20 mg/mL, clear, colorless
- Coefficiente di ripartizione dell'acqua: Soluble in ethanol, water. Insoluble in organic solvents.
- Stabilità/Periodo di validità: Stable. Incompatible with strong oxidizing agents.
- PSA: 131.32000
- LogP: -1.75820
- Merck: 13,8177
- Rotazione specifica: D20 +17.0° (c = 2.0 in 6M HCl)
- Solubilità: Solubile in acqua
Quisqualic acid Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H312-H332
- Dichiarazione di avvertimento: P280
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22
- Istruzioni di sicurezza: S26; S36
- CODICI DEL MARCHIO F FLUKA:10
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R20/21/22
- Condizioni di conservazione:2-8ºC
Quisqualic acid Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Quisqualic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6498825-0.05g |
(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid |
52809-07-1 | 0.05g |
$591.0 | 2023-07-10 | ||
Ambeed | A604184-10mg |
(S)-2-Amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid |
52809-07-1 | 98% | 10mg |
$447.0 | 2025-02-20 | |
MedChemExpress | HY-12597-5mg |
Quisqualic acid |
52809-07-1 | ≥98.0% | 5mg |
¥1500 | 2024-04-18 | |
TRC | Q825000-1mg |
(+)-Quisqualic Acid |
52809-07-1 | 1mg |
$57.00 | 2023-05-17 | ||
TRC | Q825000-2mg |
(+)-Quisqualic Acid |
52809-07-1 | 2mg |
$91.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q135957-25mg |
Quisqualic acid |
52809-07-1 | ≥99% | 25mg |
¥2841.90 | 2023-09-01 | |
Enamine | EN300-6498825-0.5g |
(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid |
52809-07-1 | 0.5g |
$1978.0 | 2023-07-10 | ||
Ambeed | A604184-50mg |
(S)-2-Amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid |
52809-07-1 | 98% | 50mg |
$1288.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1251651-5mg |
Quisqualinic acid |
52809-07-1 | 98% | 5mg |
$270 | 2024-06-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020355-5mg |
Quisqualic acid |
52809-07-1 | 98% | 5mg |
¥2170 | 2024-05-23 |
Quisqualic acid Letteratura correlata
-
1. Contents pages
-
Gert Callebaut,Sven Mangelinckx,Loránd Kiss,Reijo Sillanp??,Ferenc Fül?p,Norbert De Kimpe Org. Biomol. Chem. 2012 10 2326
-
Anna Alcaide,Laura Marconi,Ales Marek,Isabell Haym,Birgitte Nielsen,Stine M?llerud,Mikael Jensen,Paola Conti,Darryl S. Pickering,Lennart Bunch Med. Chem. Commun. 2016 7 2136
-
4. A study of the nitrogen inversion barrier in quisqualic acid and its analoguesCristina I. De Matteis,David E. Jackson J. Chem. Soc. Perkin Trans. 2 1995 1513
-
5. A convenient synthesis of the neuroexcitatory amino acid quisqalic acid and its analoguesBarrie W. Bycroft,Siri Ram Chhabra,Raymond J. Grout,Patrick J. Crowley J. Chem. Soc. Chem. Commun. 1984 1156
52809-07-1 (Quisqualic acid) Prodotti correlati
- 1226435-18-2(2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide)
- 57379-60-9(2-{3-2-(benzyloxy)benzoyloxiran-2-yl}-1-benzofuran)
- 1807001-89-3(3-(Chloromethyl)-4-(difluoromethyl)-5-hydroxy-2-methoxypyridine)
- 2138151-20-7(7-methyl-2-(2-methylpropyl)-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one)
- 497234-88-5(3-(4-iodobenzenesulfonyl)-2-phenyl-1,3-thiazolidine)
- 2877688-60-1(1-[(2-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide)
- 1218790-93-2(2,3-Dihydro-5-furylboronic acid)
- 913690-67-2(9-(Methoxycarbonyl)dec-9-enoic acid)
- 2034394-81-3(N-2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-1H-indole-2-carboxamide)
- 1891447-91-8(1-(1H-indol-6-yl)methylcyclopropan-1-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:52809-07-1)Quisqualic acid

Purezza:99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg
Prezzo ($):236.0/402.0/682.0/1159.0/1961.0